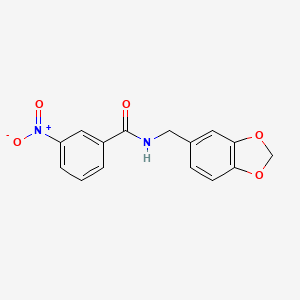
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide (DMT) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DMT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
科学研究应用
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antioxidant properties. N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is not fully understood, but it is believed to exert its biological effects through multiple pathways. One proposed mechanism involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative stress. N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has also been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens. In addition, N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation of using N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is its potential toxicity, which may limit its use in certain experiments. In addition, the exact mechanism of action of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide. One area of interest is the development of new derivatives of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential use of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its ease of synthesis and diverse biological activities make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is a relatively straightforward process that involves the reaction of 2,3-dimethylbenzaldehyde with thiosemicarbazide in the presence of morpholine. The resulting product is then purified using column chromatography. The chemical structure of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is shown in Figure 1.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-4-3-5-12(11(10)2)14-13(17)15-6-8-16-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAPKHCJMMOKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5796981.png)

![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)

![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B5797009.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide](/img/structure/B5797022.png)

![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)



